molecular formula C24H23FN4O3S B2878016 N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112295-61-0

N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2878016
CAS No.: 1112295-61-0
M. Wt: 466.53
InChI Key: UHZUMUJYJZQOQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core. This scaffold is substituted with a 4-fluorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2, which is further conjugated to a 3-acetylphenyl group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c1-15(30)17-3-2-4-19(11-17)26-22(31)14-33-24-27-21-9-10-29(13-20(21)23(32)28-24)12-16-5-7-18(25)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUMUJYJZQOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling a comparative analysis of substituent effects, physicochemical properties, and hypothetical bioactivity. Below is a detailed comparison:

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrido[4,3-d]pyrimidinone - 3-Acetylphenyl (R1)
- 4-Fluorobenzyl (R2)
- Sulfanyl-acetamide linker
~529.6 (estimated)
2-{[6-(4-Fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide Pyrido[4,3-d]pyrimidinone - 3-Methylphenyl (R1)
- 4-Fluorobenzyl (R2)
- Sulfanyl-acetamide linker
521.0 (exact)
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone - 4-Ethylphenyl (R1)
- 4-Methylphenyl (R2)
- Sulfanyl-acetamide linker
~541.7 (estimated)
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone - 4-Chlorophenyl (R1)
- 2-Trifluoromethylphenyl (R2)
- Sulfanyl-acetamide linker
~512.9 (exact)

Key Observations:

  • Substituent Effects: The 3-acetylphenyl group in the target compound introduces a hydrogen-bond acceptor (acetyl), which may improve binding affinity compared to the non-polar 3-methylphenyl in . The 4-fluorobenzyl substituent increases lipophilicity (logP ~3.5), favoring membrane permeability, whereas the 4-chlorophenyl () and 4-methylphenyl () groups exhibit similar effects but differ in steric bulk and electronic properties . The sulfanyl-acetamide linker is conserved across analogs, suggesting its role in maintaining molecular rigidity and facilitating interactions with cysteine residues in enzymes .

Hypothetical Bioactivity and Selectivity

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition: Pyrido[4,3-d]pyrimidinones (e.g., ) are known to inhibit kinases like CDK2/cyclin E due to their ATP-binding site mimicry . The 4-fluorobenzyl group may enhance selectivity for kinases with hydrophobic pockets.
  • Antimicrobial Activity: Thieno-pyrimidinones () have demonstrated antimicrobial properties, but the target compound’s acetylphenyl group may shift activity toward eukaryotic targets .

Physicochemical Properties

Property Target Compound 3-Methylphenyl Analog Benzothieno Analog
logP (Predicted) ~3.8 ~3.5 ~4.2
Solubility (µg/mL) <10 (low) <10 (low) <5 (very low)
Hydrogen Bond Acceptors 7 6 6

Implications:

  • Low solubility across analogs suggests formulation challenges, necessitating prodrug strategies or salt forms.
  • Higher logP in the benzothieno analog () may correlate with increased CNS penetration but also off-target toxicity .

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